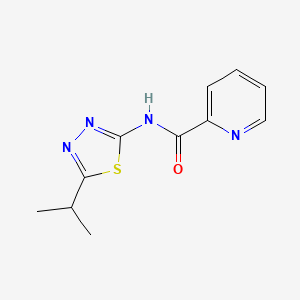

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-7(2)10-14-15-11(17-10)13-9(16)8-5-3-4-6-12-8/h3-7H,1-2H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPGJOXLNPYYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide typically involves the reaction of 5-propan-2-yl-1,3,4-thiadiazol-2-amine with pyridine-2-carboxylic acid chloride under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and the temperature is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors equipped with efficient cooling systems to manage exothermic reactions. The use of continuous flow chemistry can also enhance the production efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

Medicine: Research has explored its use in the development of new drugs, particularly in the treatment of infectious diseases and inflammation.

Industry: The compound's properties make it suitable for use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its antimicrobial and anti-inflammatory properties. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Electron-Withdrawing vs. Alkyl Groups

- N-(5-Benzylthio-1,3,4-thiadiazol-2-yl)quinolone derivatives (e.g., Foroumadi et al., 2005) replace the isopropyl group with benzylthio or benzylsulfonyl substituents. These electron-withdrawing groups enhance antibacterial activity against Gram-positive bacteria (MIC: 0.5–4 µg/mL) but reduce solubility compared to alkyl-substituted analogs .

- 5-Trifluoromethyl-substituted analogs (e.g., EP 3227284 B1) exhibit improved metabolic stability due to the electronegative CF₃ group, though steric hindrance may limit target binding .

Methoxy-Substituted Phenyl Carboxamides

Compounds like N-(2,5-dimethoxyphenyl)-5-pyridinyl-1,3,4-thiadiazole-2-carboxamide (18p) () demonstrate how methoxy groups on the phenyl ring influence melting points (199–222°C) and π-π stacking interactions. These derivatives lack the isopropyl group but show comparable molecular weights (~343 Da), emphasizing substituent-driven crystallinity differences .

Variations in the Linked Heterocycle

Pyridine vs. Quinolone

- N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolones () replace pyridine with a quinolone core, broadening antibacterial spectra but increasing molecular rigidity. This structural shift correlates with enhanced DNA gyrase inhibition .

- The pyridine-based target compound may favor interactions with kinase ATP-binding pockets, as seen in N-substituted 2-(4-pyridinyl)thiazole carboxamides (), which inhibit receptor tyrosine kinases (IC₅₀: 10–100 nM) .

Pyrrolidine and Fused-Ring Systems

- The fluorophenyl group enhances bioavailability via reduced CYP450 metabolism .

- Fused-ring systems (e.g., thieno[2,3-b]pyridine in ) exhibit extended aromatic surfaces, improving target affinity but reducing aqueous solubility (logP > 4) .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The isopropyl group in the target compound (logP estimated ~2.5) offers moderate lipophilicity compared to benzylthio (logP ~3.8) or trifluoromethyl (logP ~3.0) analogs, balancing membrane permeability and solubility .

- Metabolic Stability : Alkyl substituents (e.g., isopropyl) resist oxidative metabolism better than benzylthio groups, which are prone to sulfoxide formation .

- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to (carboxamide coupling via nicotinoylisothiocyanate), though substituent introduction requires tailored reagents .

Biological Activity

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 248.31 g/mol. The compound features a thiadiazole ring fused with a pyridine moiety, contributing to its biological properties .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines such as PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma) using the MTT assay protocol.

Key Findings:

- Cytotoxicity: The compound exhibited significant cytotoxicity against PC3 cells with an IC50 value comparable to doxorubicin, a standard chemotherapy drug .

- Mechanism of Action: The anticancer activity is attributed to the inhibition of lipoxygenase enzymes, which play a crucial role in tumor progression. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

2. Enzyme Inhibition

The synthesized compound has shown promising results as an inhibitor of 15-lipoxygenase (15-LOX), which is implicated in various inflammatory and neoplastic processes. The inhibition of this enzyme is considered a novel target for developing anticancer therapies .

Comparative Biological Activity Data

The following table summarizes the biological activities reported for this compound compared to other related compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | PC3 | 10 | 15-lipoxygenase inhibition |

| Doxorubicin | PC3 | 8 | DNA intercalation |

| Other Thiadiazoles | Various | Varies | Mixed mechanisms (e.g., apoptosis induction) |

Case Studies

Case Study 1: Cytotoxicity Assessment

In a study conducted by researchers at the University of Chemistry, the cytotoxic effects of this compound were evaluated against human cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner .

Case Study 2: Enzyme Inhibition Analysis

Another study focused on the enzyme inhibition properties of this compound revealed that it effectively reduced the activity of 15-lipoxygenase by approximately 70% at optimal concentrations. This suggests its potential as a therapeutic agent in managing inflammation and cancer .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

Answer : The synthesis of thiadiazole-carboxamide derivatives typically involves coupling reactions between thiadiazole amines and activated pyridinecarboxylic acids. For example:

- Step 1 : Prepare the 5-propan-2-yl-1,3,4-thiadiazol-2-amine intermediate via cyclization of thiosemicarbazides with appropriate ketones (e.g., acetone) under acidic conditions .

- Step 2 : React the amine with pyridine-2-carboxylic acid using coupling agents like EDC/HOBt or CDI in anhydrous solvents (e.g., DMF or THF) .

- Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography or recrystallization (e.g., ethanol/water mixtures). Yield improvements (70–85%) are achievable by controlling stoichiometry (1:1.2 amine:acid), temperature (0–25°C), and avoiding moisture .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer :

- IR Spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹) and thiadiazole (C-S, ~650 cm⁻¹) stretches .

- NMR : Use H NMR (DMSO-d6) to identify pyridine protons (δ 8.2–8.8 ppm), isopropyl methyl groups (δ 1.3–1.5 ppm), and thiadiazole NH (δ 12.5–13.0 ppm, broad). C NMR verifies the carboxamide carbonyl (~165 ppm) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ with accurate mass matching the molecular formula (CHNOS).

- HPLC : Use a C18 column (MeCN/HO + 0.1% TFA) to assess purity (>95%) .

Q. How can researchers design initial biological activity screens for this compound?

Answer :

- Target Selection : Prioritize targets common to thiadiazoles (e.g., carbonic anhydrase, kinase inhibitors) based on structural analogs like acetazolamide .

- Assays :

- Controls : Include positive controls (e.g., acetazolamide for CA inhibition) and vehicle controls. Use triplicate replicates and dose-response curves (IC determination) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or polymorphic forms?

Answer :

- Crystallization : Grow single crystals via slow evaporation (e.g., DMSO/EtOH) and collect X-ray data using a diffractometer (Mo-Kα radiation) .

- Refinement : Use SHELXL for structure solution. Key parameters:

- Polymorphism Screening : Test solvents (e.g., acetonitrile vs. ethyl acetate) and thermal gradients to isolate polymorphs. Characterize via PXRD and DSC .

Q. What strategies address contradictions in biological activity data across different assay systems?

Answer :

- Source Validation : Confirm compound integrity (HPLC, NMR) in each assay buffer to rule out degradation .

- Mechanistic Studies :

- Use isothermal titration calorimetry (ITC) to validate target binding vs. indirect effects.

- Perform siRNA knockdown of putative targets to assess pathway specificity .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate activity with physicochemical properties (logP, polar surface area) .

Q. How can structure-activity relationship (SAR) studies be optimized using computational modeling?

Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model interactions with targets (e.g., carbonic anhydrase IX). Focus on:

- QSAR Models : Train models with datasets of thiadiazole derivatives. Descriptors include molar refractivity, dipole moment, and HOMO/LUMO energies .

- Synthetic Prioritization : Design analogs with substituents on the pyridine ring (e.g., -CF, -OMe) to test predictions .

Q. What experimental approaches validate the compound’s metabolic stability and toxicity profile?

Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Track CYP450 isoform involvement using isoform-specific inhibitors .

- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect thiol adducts.

- Toxicity Profiling :

- Ames test for mutagenicity.

- hERG inhibition assay (patch-clamp or FLIPR) for cardiotoxicity risk .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

Answer :

- Process Chemistry :

- Replace CDI/EDC with scalable coupling agents (e.g., T3P) in aprotic solvents .

- Optimize catalytic steps (e.g., Pd-mediated cross-couplings for pyridine functionalization) .

- Quality Control : Implement in-line PAT tools (e.g., FTIR for real-time reaction monitoring).

- Crystallization Engineering : Use anti-solvent addition (e.g., water in EtOH) to enhance crystal uniformity and reduce impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.